molecular formula C29H23ClN4O2 B2495030 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide CAS No. 956713-92-1

3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B2495030
CAS No.: 956713-92-1
M. Wt: 494.98
InChI Key: LFALJLFNEZSGGX-UHFFFAOYSA-N
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Description

3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic compound that features a pyrazole core, a cyano group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Medicine

Medicinally, the compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of interest for the development of new treatments for diseases such as cancer and inflammatory disorders .

Industry

In industry, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties .

Mechanism of Action

The mechanism of action of 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . The exact pathways involved depend on the specific biological context and the targets of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, chlorophenyl moiety, and pyrazole core allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN4O2/c1-2-16-32-29(35)23(18-31)17-24-19-34(26-6-4-3-5-7-26)33-28(24)22-10-14-27(15-11-22)36-20-21-8-12-25(30)13-9-21/h2-15,17,19H,1,16,20H2,(H,32,35)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFALJLFNEZSGGX-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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